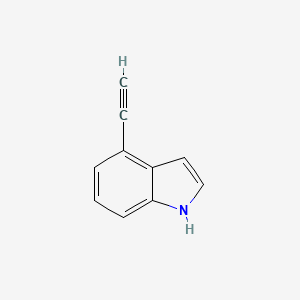

4-乙炔基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

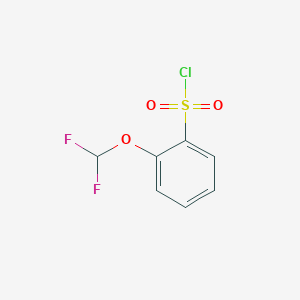

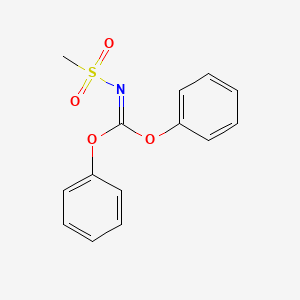

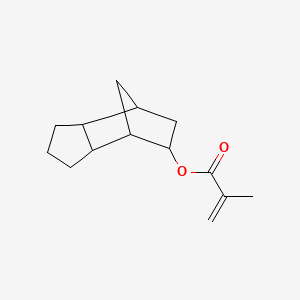

4-Ethynyl-1H-indole, also known as EI, is a heterocyclic aromatic organic compound. It is a popular indole derivative that has attracted scientific interest due to its potential biological properties and numerous applications across various fields. The compound has a molecular weight of 141.17 .

Synthesis Analysis

While specific synthesis methods for 4-Ethynyl-1H-indole were not found, there are general methods for synthesizing indole derivatives. For instance, novel 3-substitue 2-methyl indole analogs have been synthesized and evaluated for their biological activities .Physical And Chemical Properties Analysis

4-Ethynyl-1H-indole is a pale-yellow to yellow-brown solid .科学研究应用

合成和功能化

- 吲哚的乙炔化:开发了一种在 Al2O3 上在碱和无溶剂条件下用 1-苯甲酰-2-溴乙炔与吲哚进行交叉偶联的方法,得到 3-(2-苯甲酰乙炔基)吲哚,代表吲哚核的直接乙炔化 (Sobenina 等人,2006)。

- 钴(III)催化的 C-H 炔基化:一种钴(III)催化的 C-2 选择性 C-H 炔基化,使用高价碘-炔烃试剂,可以有效合成 C-2 炔基化吲哚 (Zhang 等人,2015)。

化学合成方法

- 2-乙炔基-1H-吲哚的合成:合成 2-乙炔基-1H-吲哚的技术包括各种钯催化的反应和其他耐受广泛官能团的方法 (Cacchi & Fabrizi, 2005)。

- 吲哚衍生物的形成:一项研究描述了处理某些化合物以形成乙基 3-(乙炔基)-2-(乙氧羰基氧基)吲哚-1-羧酸酯,说明了一种创建吲哚衍生物的方法 (Beccalli 等人,1994)。

催化和反应

- 金催化的直接炔基化:开发了一种金催化的吲哚直接炔基化程序,说明了 1-[(三异丙基甲硅烷基)乙炔基]-1λ3,2-苯并碘杂氧哚-3(1H)-酮的用途 (Brand & Waser, 2012)。

- 铂催化的分子内烷基化:该方法涉及 2-(4-戊烯基)吲哚的铂催化环化,展示了各种吲哚衍生物的合成 (Liu 等人,2004)。

专门的合成技术

- 5-碘吡咯并[1,2-a]喹啉的合成:本研究重点介绍了某些化合物的路易斯酸介导的内环环合,形成 5-碘吡咯并[1,2-a]喹啉和吲哚并[1,2-a]喹啉 (Verma 等人,2011)。

- K2CO3 在水中的催化环化:在无金属条件下,2-乙炔基-N-磺酰苯胺在水中与 K2CO3 的环化反应有效地生成吲哚,突显了一种新颖的反应方法 (Chen 等人,2017)。

作用机制

Target of Action

4-Ethynyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to a wide range of biological effects, depending on the specific derivative and target involved.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .

Action Environment

It is generally important to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

未来方向

属性

IUPAC Name |

4-ethynyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHQEOJJLFYMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553477 |

Source

|

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102301-81-5 |

Source

|

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)

![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)